6-(Pyridin-4-yl)pyridin-2-amine

Beschreibung

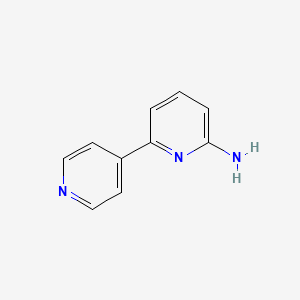

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-pyridin-4-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-7H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWXBUDJJYQDSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization of 6 Pyridin 4 Yl Pyridin 2 Amine and Derivatives

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Beyond the individual molecule, X-ray crystallography elucidates the supramolecular architecture, which is the organization of molecules in the crystal lattice through non-covalent interactions. Hydrogen bonding is a dominant feature in the crystal packing of amine-containing pyridine (B92270) derivatives. iucr.orgnih.gov In structures with N-H functionalities, such as the amine group in 6-(pyridin-4-yl)pyridin-2-amine, strong intermolecular hydrogen bonds like N-H···N are commonly observed. nih.goviucr.org These interactions can lead to the formation of well-defined patterns, such as dimers or extended one-dimensional chains and two-dimensional layers. nih.goviucr.orgresearchgate.net

The crystallographic data for a representative pyridine derivative are summarized in the table below, illustrating the type of information obtained from a typical single-crystal XRD experiment.

| Parameter | Value |

|---|---|

| Chemical Formula | C27H35N3 |

| Crystal System | Monoclinic |

| Space Group | P12(1)/c1 (no. 14) |

| a (Å) | 34.070(2) |

| b (Å) | 9.1450(4) |

| c (Å) | 15.9060(8) |

| β (°) | 103.214(4) |

| Volume (ų) | 4824.7 |

| Z (Molecules per unit cell) | 8 |

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This experimental data is then compared against the theoretically calculated percentages derived from the compound's molecular formula. For this compound, the molecular formula is C₁₀H₉N₃. uni.lu A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and is a crucial checkpoint for verifying its purity. Discrepancies can indicate the presence of impurities, residual solvent, or that the incorrect compound was synthesized. This method is routinely used to confirm the composition of newly synthesized compounds. bas.bg

The theoretical elemental composition of this compound is presented below.

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 10 | 120.11 | 70.16% |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 5.30% |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 24.54% |

| Total | 171.203 | 100.00% |

Integration of Experimental Spectroscopic Data for Comprehensive Structural Confirmation

While X-ray crystallography provides an unparalleled view of the solid-state structure, a comprehensive structural confirmation relies on the integration of data from various spectroscopic techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information that, when combined, offers an unambiguous structural assignment. researchgate.netacs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, one would expect to observe characteristic absorption bands corresponding to N-H stretching vibrations from the amine group, C-H stretching from the aromatic rings, and C=C and C=N stretching vibrations within the pyridine rings. These experimental data confirm the presence of the key functional moieties that constitute the molecule. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the confirmation of the molecular formula by matching it with the calculated exact mass. The fragmentation pattern observed in the mass spectrum can also offer structural clues, corroborating the connectivity of the pyridine rings. bas.bgresearchgate.net

The collective evidence from these spectroscopic methods, alongside the definitive data from X-ray crystallography and elemental analysis, provides a complete and validated picture of the molecular and supramolecular structure of this compound and its derivatives. bas.bg

Computational and Theoretical Investigations of 6 Pyridin 4 Yl Pyridin 2 Amine

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the ground-state properties of 6-(Pyridin-4-yl)pyridin-2-amine by modeling its electron density.

Geometry optimization is a computational process that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, a key structural feature is the dihedral angle between the two interconnected pyridine (B92270) rings.

The conformational landscape is explored by rotating the bond connecting the two rings and calculating the energy at each step. This process identifies the most stable conformer, which is typically the one with the lowest energy, and any transitional states. For this compound, a near-planar arrangement is expected to be the most stable conformation due to favorable π-system conjugation, though minor twisting may occur to alleviate steric hindrance. The optimization calculations, often performed using a basis set like 6-311++G(d,p), yield precise values for bond lengths, bond angles, and dihedral angles for this minimum energy structure.

Table 1: Illustrative Optimized Geometrical Parameters for this compound This table presents typical data obtained from a DFT geometry optimization calculation.

| Parameter | Bond/Atoms | Value (Å or °) |

| Bond Length | C-C (inter-ring) | ~1.48 Å |

| C-N (amino) | ~1.37 Å | |

| C=N (pyridine) | ~1.34 Å | |

| Bond Angle | C-C-N (inter-ring) | ~121° |

| C-N-H (amino) | ~118° | |

| Dihedral Angle | N-C-C-N | ~10° |

Vibrational Mode Analysis and Spectral Prediction

Following geometry optimization, a vibrational frequency analysis is performed to predict the molecule's infrared (IR) and Raman spectra. This calculation determines the normal modes of vibration, where all atoms move in a synchronized, harmonic motion. A key outcome is the confirmation that the optimized structure is a true energy minimum, which is verified by the absence of any imaginary frequencies.

The predicted spectra can be correlated with experimental FT-IR and FT-Raman data to validate the computational model. Each calculated frequency corresponds to a specific type of vibration, such as the stretching of C-H, N-H, C=C, and C=N bonds, as well as bending and ring deformation modes. These assignments help in the detailed interpretation of the experimental spectra.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound This table is an example of results from a vibrational analysis, showing key vibrational modes.

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| ~3450 | ν(N-H) | Asymmetric N-H stretch |

| ~3350 | ν(N-H) | Symmetric N-H stretch |

| ~3080 | ν(C-H) | Aromatic C-H stretch |

| ~1620 | ν(C=C), ν(C=N) | Pyridine ring stretching |

| ~1590 | δ(N-H) | Amine scissoring |

| ~1450 | ν(C-C) | Inter-ring C-C stretch |

| ~1000 | Pyridine ring breathing |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, indicating the ease with which an electron can be removed. The LUMO's energy is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A small gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating amino group is expected to significantly influence the HOMO, localizing electron density primarily on the 2-aminopyridine (B139424) ring. The LUMO is likely distributed across the electron-deficient pyridin-4-yl ring system.

Table 3: Representative Frontier Molecular Orbital Energies This table shows example energy values derived from an FMO analysis.

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 4.6 eV |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's surface. It is used to identify regions that are electron-rich or electron-poor, which is essential for predicting sites of electrophilic and nucleophilic attack.

In an MEP map, different colors signify different electrostatic potential values.

Red/Yellow: Regions of negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack. For this compound, these would be located around the nitrogen atoms of both pyridine rings and the exocyclic amino group.

Blue: Regions of positive potential, indicating electron-poor areas (typically around hydrogen atoms). These are sites for nucleophilic attack.

Green: Regions of neutral potential.

The MEP map visually confirms the charge distribution expected from the molecule's structure, highlighting the lone pair regions of the nitrogen atoms as the most negative potential sites.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties and UV-Vis Spectra

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for studying excited states and predicting electronic spectra. TD-DFT calculations yield information about the electronic transitions between molecular orbitals, including their excitation energies and oscillator strengths (which relate to absorption intensities).

These calculated excitation energies can be directly compared to the absorption maxima (λmax) observed in an experimental UV-Vis spectrum. The analysis also identifies the nature of the primary electronic transitions, such as π → π* transitions common in aromatic systems or n → π* transitions involving the lone pairs of nitrogen atoms. For this compound, the main absorption bands are expected to arise from π → π* transitions within the bipyridine framework.

Table 4: Example of Predicted Electronic Transitions from TD-DFT This table illustrates typical output from a TD-DFT calculation.

| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| ~320 | 0.45 | HOMO → LUMO | π → π |

| ~275 | 0.38 | HOMO-1 → LUMO | π → π |

| ~240 | 0.15 | HOMO → LUMO+1 | π → π* |

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals that align with Lewis structures. This method is particularly useful for analyzing delocalization and hyperconjugative interactions.

Table 5: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies This table shows example stabilization energies (E(2)) for key electronic delocalizations.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N-amino) | π* (Pyridine Ring 1) | ~45.5 | n → π |

| π (Pyridine Ring 1) | π (Pyridine Ring 2) | ~15.2 | π → π |

| LP (N-pyridyl) | σ (adjacent C-C) | ~5.8 | n → σ* |

Prediction of Non-Linear Optical (NLO) Properties

The prediction of non-linear optical (NLO) properties is a significant area of research for materials with potential applications in optoelectronics and photonics. For organic molecules like this compound, computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting their NLO behavior. These calculations typically focus on determining the first and second hyperpolarizabilities (β and γ, respectively), which are key indicators of a molecule's NLO response.

The computational approach to predicting NLO properties involves optimizing the molecular geometry of this compound using a suitable DFT functional and basis set. Subsequently, the polarizability and hyperpolarizability tensors are calculated. The magnitude of the total first hyperpolarizability (β₀) is a critical parameter for second-order NLO materials. A higher β₀ value suggests a stronger NLO response. For related aminopyridine compounds, DFT calculations have been employed to screen for potential NLO candidates by comparing their calculated hyperpolarizabilities.

A hypothetical data table for the predicted NLO properties of this compound, based on typical computational studies of similar molecules, might look as follows:

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | [Value] |

| Mean Polarizability (α) | [Value] |

| First Hyperpolarizability (β₀) | [Value] |

Note: The values in this table are placeholders and would need to be determined through specific DFT calculations for this compound.

Advanced Intermolecular Interaction Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystalline solids. By partitioning the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules, it provides a unique fingerprint of the molecular environment.

For this compound, a Hirshfeld surface analysis would reveal the nature and extent of various intermolecular contacts, such as hydrogen bonds and van der Waals interactions. The surface is typically mapped with properties like dnorm, which highlights regions of close contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds.

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. It plots the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The percentage contribution of each type of contact (e.g., H···H, C···H, N···H) to the total Hirshfeld surface area can be calculated, offering insights into the dominant forces in the crystal packing.

In studies of related aminopyridine and bipyridine derivatives, Hirshfeld surface analysis has been effectively used to understand the supramolecular architecture. For example, in aminopyridinium salts, N–H···O hydrogen bonds are often found to be the most significant interactions governing the crystal packing. nih.gov Similarly, for 4-aminopyridinium (B8673708) thiocyanate, H···H, C···H, S···H, and N···H interactions were identified as the primary contributors to the crystal packing. nih.govdoi.org

A hypothetical breakdown of intermolecular contacts for this compound from a Hirshfeld surface analysis could be presented as:

| Contact Type | Contribution (%) |

| H···H | [Value] |

| C···H/H···C | [Value] |

| N···H/H···N | [Value] |

| C···C | [Value] |

| Other | [Value] |

Note: These are hypothetical percentages and would be determined from a crystal structure analysis of the compound.

The Quantum Theory of Atoms in Molecules (QTAIM) and the Reduced Density Gradient (RDG) are advanced computational techniques that provide deeper insights into the nature of chemical bonds and non-covalent interactions.

QTAIM analysis, developed by Richard Bader, examines the topology of the electron density to define atoms, bonds, and the nature of the interactions between them. By locating bond critical points (BCPs) between atoms, one can characterize the interaction as either a shared interaction (covalent bond) or a closed-shell interaction (like hydrogen bonds or van der Waals forces). The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are key indicators. For hydrogen bonds, one typically finds low ρ and positive ∇²ρ values.

RDG analysis is a method to visualize and characterize non-covalent interactions in real space. It is based on the relationship between the electron density and its first derivative. The RDG isosurfaces are colored according to the sign of the second eigenvalue of the electron density Hessian matrix multiplied by the electron density, which helps to distinguish between attractive (like hydrogen bonds), repulsive (steric clashes), and weak van der Waals interactions.

While specific QTAIM and RDG analyses for this compound are not documented in the provided search results, these methods are widely applied to nitrogen-containing heterocyclic compounds to elucidate subtle intramolecular and intermolecular interactions that govern their structure and reactivity. nih.gov

Solvent Effects on Molecular Structure and Spectroscopic Signatures

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational studies on the effect of solvents on this compound would typically involve implicit or explicit solvent models to simulate how the solvent polarity affects its geometry, electronic structure, and spectroscopic properties like UV-Vis absorption spectra.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide valuable insights into how the solvent's polarity affects the solute's properties. For instance, time-dependent DFT (TD-DFT) calculations coupled with PCM can predict the solvatochromic shifts in the UV-Vis absorption bands of the molecule. Generally, for π→π* transitions, an increase in solvent polarity leads to a red shift (bathochromic shift), while for n→π* transitions, a blue shift (hypsochromic shift) is often observed. nih.gov

Explicit solvent models, where individual solvent molecules are included in the simulation, offer a more detailed picture of the specific solute-solvent interactions, such as hydrogen bonding. However, this approach is computationally more demanding.

Studies on other pyridine derivatives have demonstrated the importance of considering solvent effects. For example, investigations into the spectroscopic properties of other furo[2,3-b]pyridine (B1315467) derivatives have shown that increasing solvent polarity can lead to a red shift in the fluorescence emission band, indicative of efficient intramolecular charge transfer. uni.lu

A hypothetical data table summarizing the calculated maximum absorption wavelength (λmax) of this compound in different solvents could be:

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) |

| Gas Phase | 1 | [Value] |

| n-Hexane | 1.88 | [Value] |

| Dichloromethane | 8.93 | [Value] |

| Ethanol | 24.55 | [Value] |

| Water | 78.39 | [Value] |

Note: These are hypothetical values and would need to be determined through specific TD-DFT calculations.

Computational Modeling of Adsorption and Surface Interactions (e.g., Monte Carlo Simulations)

Understanding the adsorption and interaction of molecules on surfaces is crucial for applications in catalysis, sensing, and materials science. Monte Carlo (MC) simulations are a powerful computational method to study the adsorption behavior of molecules on surfaces.

For this compound, MC simulations could be employed to model its adsorption on various surfaces, such as metal oxides or carbon-based materials. These simulations can predict the preferred adsorption sites, the orientation of the molecule on the surface, and the adsorption energy. The simulation typically involves placing the molecule in a simulation box with a surface and randomly sampling different configurations to find the most energetically favorable adsorption geometry.

Studies on the adsorption of pyridine and its derivatives on surfaces like heulandite, a type of zeolite, have been conducted using Monte Carlo simulations. doi.orgnih.gov These studies have identified different adsorption areas on the surface and have shown how the molecular orientation is influenced by the surface structure. doi.orgnih.gov For instance, the orientation of the pyridine ring relative to the surface can be determined, providing insights into the nature of the surface-adsorbate interaction. doi.org

A hypothetical table summarizing the results of a Monte Carlo simulation for the adsorption of this compound on a specific surface might include:

| Surface | Adsorption Energy (kcal/mol) | Preferred Orientation |

| Graphene | [Value] | [Description] |

| TiO₂ (110) | [Value] | [Description] |

| Gold (111) | [Value] | [Description] |

Note: These values are illustrative and would depend on the specific surface and simulation parameters.

Validation and Correlation of Theoretical Models with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models by comparing the calculated results with experimental data. This correlation is essential to ensure the reliability and predictive power of the computational methods used.

For this compound, theoretical predictions of its properties should ideally be compared with experimental findings. For example, the calculated geometric parameters (bond lengths and angles) from a DFT optimization can be compared with data from X-ray crystallography if a crystal structure is available. Similarly, calculated vibrational frequencies can be correlated with experimental IR and Raman spectra, and predicted UV-Vis absorption spectra can be compared with experimentally measured spectra.

In the context of bipyridine derivatives, theoretical explorations have been calibrated against experimental data to enhance the accuracy of predictions for a larger set of compounds. For instance, calculated redox potentials of 2,2'-bipyridine (B1663995) derivatives were calibrated using experimental values from cyclic voltammetry, which then allowed for the reliable prediction of redox potentials for a wider range of related molecules.

A typical validation table would compare calculated and experimental values for various properties:

| Property | Calculated Value | Experimental Value | Reference |

| Bond Length (C-C) | [Value] Å | [Value] Å | [Citation] |

| Bond Angle (C-N-C) | [Value] ° | [Value] ° | [Citation] |

| Vibrational Frequency (N-H stretch) | [Value] cm⁻¹ | [Value] cm⁻¹ | [Citation] |

| UV-Vis λmax (in Ethanol) | [Value] nm | [Value] nm | [Citation] |

Note: This table illustrates the format of a validation comparison. The actual data would require experimental results for this compound.

Reactivity Profiles and Transformative Chemistry of 6 Pyridin 4 Yl Pyridin 2 Amine

Chemical Transformations Involving the Amine Moiety

The primary amino group at the C2 position of the pyridine (B92270) ring is a key site for nucleophilic reactions and coupling processes. Its reactivity is fundamental to the construction of more complex derivatives.

Common transformations include N-arylation and N-acylation. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are employed to form new carbon-nitrogen bonds. nih.gov This methodology allows for the introduction of various aryl or heteroaryl substituents onto the amine. The synthesis of N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives illustrates a similar N-arylation process, highlighting the utility of this approach in creating diarylamine structures. researchgate.net

The amine can also act as a nucleophile in substitution reactions. In the synthesis of pyrimidin-2-amine derivatives, an amino group attacks an electrophilic precursor to form the desired product. nih.gov This reactivity is crucial for building larger molecular frameworks. Furthermore, the amine can be involved in cyclocondensation reactions, where it acts as a dinucleophile to form heterocyclic rings, a process explored further in section 5.4.

| Transformation Type | Reagents and Conditions | Product Type | Reference Example |

| N-Arylation | Aryl halide, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., X-Phos), Base (e.g., K₂CO₃), Solvent (e.g., n-BuOH) | N-Aryl-pyridin-2-amine derivatives | Synthesis of complex amine structures. nih.gov |

| Nucleophilic Substitution | Electrophilic heterocycle (e.g., 2-chloropyrimidine), Acid catalyst, High temperature | Substituted aminopyrimidine derivatives | Preparation of PLK4 inhibitors. nih.gov |

| Diamination | Dihalo-N-heterocycle, Pd(0) catalyst, Bulky phosphine (B1218219) ligands (e.g., DavePhos) | Diamino-substituted heterocycles | Synthesis of adamantane-containing amines. nih.gov |

| N-Acylation | Acyl chloride or anhydride, Base | N-acyl-pyridin-2-amine (amide) | Standard synthetic transformation. |

Functionalization of the Pyridine Ring Systems

The two pyridine rings in 6-(Pyridin-4-yl)pyridin-2-amine offer multiple positions for the introduction of new functional groups, primarily through cross-coupling reactions. The synthesis of bipyridine derivatives frequently relies on metal-catalyzed methods like Suzuki, Stille, and Negishi couplings. nih.gov

For the this compound scaffold, functionalization can be directed to either ring. The 2-aminopyridine (B139424) ring is electron-rich due to the electron-donating nature of the amino group, which can influence the regioselectivity of electrophilic substitution, although such reactions are less common than cross-coupling. The 4'-pyridyl ring is more electron-deficient and resembles unsubstituted pyridine in its reactivity.

A prominent strategy for functionalizing pyridine rings is the Negishi cross-coupling, which involves the reaction of an organozinc reagent with a halopyridine in the presence of a palladium catalyst. This method has been successfully used for the efficient synthesis of methylated 2,2'-bipyridines, demonstrating its power in creating substituted bipyridine systems. acs.org Similarly, the Suzuki coupling, which uses boronic acids, is a versatile tool for creating C-C bonds with pyridine rings, though the stability of pyridylboronic acids can be a challenge. nih.gov

| Reaction | Description | Typical Reagents | Significance |

| Negishi Coupling | Pd-catalyzed reaction between an organozinc compound and an organohalide. | Halopyridine, Organozinc reagent, Pd catalyst (e.g., Pd(PPh₃)₄) | Efficient C-C bond formation for alkyl or aryl substitution. acs.org |

| Suzuki Coupling | Pd-catalyzed reaction between an organoboron compound and an organohalide. | Halopyridine, Pyridylboronic acid, Pd catalyst, Base | Widely used for synthesizing bipyridines and other aryl-substituted pyridines. nih.gov |

| Stille Coupling | Pd-catalyzed reaction between an organotin compound and an organohalide. | Halopyridine, Organostannane, Pd catalyst | Useful for constructing complex molecular architectures. nih.gov |

| C-H Activation | Direct functionalization of a C-H bond, often catalyzed by a transition metal. | Pyridine substrate, Coupling partner, Metal catalyst (e.g., Pd, Ru) | An atom-economical method for creating substituted pyridines. nih.gov |

Nucleophilic and Electrophilic Reactivity of the Bipyridyl Amine Core

The electronic properties of this compound give it a dual reactivity profile. The molecule possesses several nucleophilic centers: the exocyclic amine nitrogen and the two pyridine ring nitrogens. The amine nitrogen is a potent nucleophile, as discussed in section 5.1. The pyridine nitrogens can also act as nucleophiles, for example, by coordinating to metal centers in the formation of organometallic complexes or reacting with electrophiles like alkyl halides to form pyridinium (B92312) salts. acs.orgresearchgate.net

The pyridine rings themselves have regions of varying electron density. The aminopyridine ring is electron-rich and thus more susceptible to electrophilic attack than pyridine itself, although harsh conditions can lead to complex reaction mixtures. Conversely, the carbon atoms of both pyridine rings, particularly those at the alpha and gamma positions relative to the ring nitrogen, are electrophilic and can be susceptible to attack by strong nucleophiles.

The reaction of 4-aminopyridine (B3432731) with electrophiles like halogens (e.g., ICl, IBr) demonstrates the reactivity of the pyridine nitrogen. acs.org These reactions can lead to the formation of charge-transfer complexes or ionic pyridinium species. acs.org This highlights that the pyridine nitrogen atoms in the bipyridyl core of this compound are potential sites for electrophilic attack, which must be considered during synthetic planning.

Reactions Leading to Annulated and Fused Pyridine Derivatives

The 2-aminopyridine moiety within this compound is a classic precursor for the synthesis of fused heterocyclic systems. The combination of the endocyclic nitrogen and the exocyclic amine provides a 1,3-N,N-dinucleophilic system that can react with various bifunctional electrophiles to construct new rings.

This reactivity is widely exploited to create annulated pyridines, which are valuable scaffolds in medicinal chemistry. semanticscholar.org For example, cyclocondensation reactions of 2-aminoamidines (a related structure) with unsaturated ketones can produce substituted pyrimidines. nih.govenamine.net

A notable application is the synthesis of complex polycyclic systems. The 2-aminopyridine core is a key component in the synthesis of pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones, which are potent inhibitors of lymphocyte-specific kinase (Lck). nih.gov In this multi-step synthesis, the 2-aminopyridine unit is elaborated through successive cyclization reactions to build the final fused, multi-ring structure. This demonstrates the power of using the inherent reactivity of the 2-aminopyridine scaffold to generate significant molecular complexity.

| Starting Scaffold | Reagents | Fused System Formed | Significance |

| 2-Aminoamidine | Aryl-substituted unsaturated ketones (chalcones), Pyridine, Heat | 2-(4,6-Diphenylpyrimidin-2-yl)propan-2-amine derivatives | Formation of substituted pyrimidine (B1678525) rings. nih.gov |

| 2-Aminopyridine derivative | Multi-step synthesis involving bifunctional intermediates | Pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-one | Construction of complex, biologically active polyheterocyclic compounds. nih.gov |

| Propargylamine and Ketones | CuCl₂ catalyst | Annulated pyridines with 6-membered rings | Synthesis of building blocks for medicinal chemistry. semanticscholar.org |

Development of Novel Synthetic Building Blocks from this compound

The diverse reactivity of this compound makes it an excellent starting point for the development of novel synthetic building blocks. By applying the transformations described in the preceding sections, this core structure can be elaborated into a wide array of more complex molecules with tailored properties.

For example, functionalization of the amine group (Section 5.1) or the pyridine rings (Section 5.2) can be used to create libraries of compounds for screening in drug discovery programs. The synthesis of novel pyrimidin-2-amine derivatives as potent kinase inhibitors serves as a prime example of this strategy, where modifications to a core structure lead to compounds with high biological activity. nih.gov

Furthermore, the ability to form fused ring systems (Section 5.4) allows for the creation of rigid, three-dimensional scaffolds. These annulated pyridines are attractive building blocks for medicinal chemistry because they present functional groups in well-defined spatial orientations, which is crucial for binding to biological targets. semanticscholar.org The development of a set of pyridines annelated with functionalized six-membered rings has provided a toolkit of new building blocks for drug development. semanticscholar.org Therefore, this compound is not just a simple molecule but a platform for generating structural diversity and novel chemical entities for applications in materials science, catalysis, and medicinal chemistry.

Coordination Chemistry and Supramolecular Assemblies of 6 Pyridin 4 Yl Pyridin 2 Amine and Its Ligand Analogues

Ligand Design Principles for Pyridine-Amine Scaffolds

The design of ligands based on pyridine-amine scaffolds is a cornerstone of modern supramolecular chemistry. These scaffolds are prized for their modularity and the predictable geometries they impart to metal complexes. The fundamental design of these ligands revolves around the strategic placement of nitrogen atoms within a semi-rigid organic framework.

The pyridine (B92270) skeleton offers a suite of advantageous properties, including inherent basicity and the ability to participate in hydrogen bonding. The nitrogen atom in the pyridine ring possesses a non-conjugated lone pair of electrons in an sp² hybridized orbital, making it an excellent Lewis base for coordinating with metal ions. nih.gov The aromatic nature of the ring provides rigidity and facilitates stabilizing π-π stacking interactions in the resulting assemblies. mdpi.com

In scaffolds like 6-(Pyridin-4-yl)pyridin-2-amine, the combination of two pyridine rings and an exocyclic amino group creates a multidentate ligand. Key design principles for such scaffolds include:

Number and Position of Donor Sites: The arrangement of the two pyridine nitrogen atoms and the amino group nitrogen determines the ligand's denticity and bite angle. This pre-programmed information dictates the coordination geometry around the metal center.

Structural Flexibility: While the pyridine rings themselves are rigid, the bond connecting them allows for rotational freedom. This flexibility enables the ligand to adapt to the preferred coordination geometry of various metal ions. nih.gov

Functional Group Modification: The pyridine rings and the amino group can be functionalized with other substituents. These modifications can tune the electronic properties (basicity of the nitrogen donors) and steric bulk of the ligand, thereby influencing the stability and structure of the metal complexes.

Hydrogen Bonding Capability: The amino group provides a hydrogen bond donor site, which can be instrumental in directing the self-assembly of complexes into higher-order structures through intermolecular interactions. nih.govmdpi.com

By carefully controlling these factors, chemists can design ligands that will predictably assemble into specific and functional supramolecular architectures upon coordination with metal ions. nih.gov

Formation of Metal Complexes with Transition Metal Ions

The interaction of this compound and its analogues with transition metal ions leads to the formation of a diverse range of coordination complexes. The specific nature of these complexes is governed by the ligand's chelating behavior and a delicate balance of steric and electronic factors.

Chelating Behavior and Coordination Modes

This compound is a versatile multidentate ligand capable of adopting several coordination modes. The presence of three potential nitrogen donor sites—one on the 4-substituted pyridine ring, one on the 2-amino substituted pyridine ring, and the amino group itself—allows for rich and varied coordination chemistry.

Bidentate Chelation: A common coordination mode for aminopyridine derivatives involves the nitrogen of the pyridine ring and the nitrogen of the adjacent amino group forming a stable five-membered chelate ring with a metal ion. This N,N'-chelation is a strong driving force in complex formation.

Bridging Coordination: The ligand can act as a bridge between two or more metal centers. For instance, the nitrogen atom of the 4-pyridyl group can coordinate to one metal ion, while the 2-aminopyridine (B139424) moiety chelates to another, leading to the formation of coordination polymers. Analogous 4,4'-bipyridine ligands are well-known to act as bridging ligands to form one-, two-, and three-dimensional coordination polymer networks. researchgate.netrsc.org

Tridentate Coordination: In certain conformations, it may be possible for all three nitrogen atoms to coordinate to a single metal center, although this would likely involve significant strain. More commonly, related ligands with three nitrogen donors, such as terpyridines, act as tridentate "pincer" ligands, enforcing a meridional coordination geometry on the metal. nih.gov

The specific mode of coordination is influenced by the metal ion's preferred geometry (e.g., tetrahedral, square planar, octahedral), the stoichiometry of the reaction, and the solvent used. mdpi.comjscimedcentral.com

Influence of Steric and Electronic Factors on Metal-Ligand Interactions

The stability and structure of the resulting metal complexes are profoundly influenced by both steric and electronic effects. nih.gov

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyridine rings alters the basicity of the nitrogen atoms. Increased basicity generally leads to stronger metal-ligand bonds. The nature of the ligand can also drastically change the excited-state dynamics of the complex. rsc.org For example, in ruthenium(II) complexes, differences in polypyridyl supporting ligands are known to affect reactivity even when the coordination geometries are identical. mdpi.com

Steric Factors: The presence of bulky substituents near the coordination sites can create steric hindrance, influencing the final geometry of the complex. Steric crowding can dictate whether a discrete monomeric complex or a polymeric assembly is formed. nih.gov For instance, the flexible coordination environment of ions like Hg(II) makes the steric requirements of the ligands a predominant factor in the structural outcome. nih.gov The interplay between ligands can also lead to specific packing arrangements, such as the "terpyridine embrace," which involves characteristic edge-to-face and offset-face-to-face interactions between the aromatic rings of adjacent complexes.

Construction of Metallo-Supramolecular Architectures

Coordination-driven self-assembly is a powerful strategy for constructing complex, highly ordered supramolecular architectures from simple building blocks. nih.gov The predictable directionality of metal-ligand bonds allows this compound and its analogues to be used as programmed components for the bottom-up fabrication of sophisticated structures.

Discrete Metal Complexes and Polymeric Assemblies (e.g., [2x2] Grids, Chains)

The specific geometry of pyridine-amine ligands predetermines the types of architectures that can be formed.

Discrete Complexes: When the ligand acts as a simple chelating agent, discrete, zero-dimensional structures are formed. For example, reaction with a metal ion in a 2:1 ligand-to-metal ratio can yield an octahedral complex of the type [M(L)₂]ⁿ⁺.

Polymeric Assemblies (Chains): When the ligand functions as a linear bridging unit, one-dimensional (1D) chains are readily formed. rsc.org This occurs when the two pyridine nitrogen atoms coordinate to different metal centers, propagating the structure in one direction.

[2x2] Grids and Higher-Order Structures: More complex architectures, such as [2x2] metallogrids, can be formed using bis-tridentate ligands that are structural analogues. These structures consist of four metal ions and four ligands arranged in a grid-like topology. rsc.orgnih.gov The formation of these assemblies requires a precise match between the ligand's geometry and the metal ion's coordination preference, often octahedral. The self-assembly of bis-tridentate ligands can lead to the spontaneous formation of these grid-like metal complexes. rsc.org

The table below provides examples of supramolecular architectures formed from ligands analogous to this compound.

| Ligand Type | Metal Ion(s) | Resulting Architecture |

| Bis-tridentate pyrimidine (B1678525) ligand | Fe(II), Zn(II) | [2x2] Metallo-supramolecular grids |

| 4,4'-Dipyridine | Co(II) | 1D Coordination polymer |

| 1,2,4,5-Tetra(4-pyridyl)benzene | Co(II) | 2D Coordination polymer |

| Bis(3-aminophenyl)pyrene + 2-formylpyridine | Fe(II), Co(II), Zn(II) | M₄L₆ Cages |

This table presents data for ligand analogues to illustrate the formation of various metallo-supramolecular architectures. rsc.orgrsc.orgacs.org

Self-Assembly Mechanisms and Driving Forces

The formation of these elaborate architectures is a spontaneous process governed by several key principles.

Coordination-Driven Self-Assembly: The primary driving force is the formation of coordinate bonds between the nitrogen donor atoms of the ligand and the metal ions. The thermodynamic stability and well-defined geometry of these bonds make the assembly process highly predictable. nih.gov

Non-Covalent Interactions: While coordination bonds form the primary structure, weaker non-covalent interactions are crucial for stabilizing the final assembly and directing its three-dimensional arrangement. These include:

Hydrogen Bonding: The N-H protons of the amino group can form hydrogen bonds with counter-ions or solvent molecules, adding an extra layer of structural control. mdpi.com

π-π Stacking: The aromatic pyridine rings can stack on top of each other, an energetically favorable interaction that helps to organize the ligands within the supramolecular structure. mdpi.comacs.org

Thermodynamic Control: Supramolecular self-assembly is typically a thermodynamically controlled process. The system evolves towards the most stable possible arrangement of ligands and metal ions, often leading to the formation of highly symmetrical and well-defined final products. The dynamic and reversible nature of metal-ligand bonds allows for "error-checking" during the assembly process, where mismatched or kinetically favored structures can rearrange into the thermodynamically stable product. nih.govacs.org

Role of Non-Covalent Interactions in Supramolecular Frameworks (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Stacking)

The construction of intricate supramolecular frameworks based on this compound and its analogs is profoundly influenced by a variety of non-covalent interactions. These weak forces, including hydrogen bonding, halogen bonding, and π-stacking, dictate the assembly of individual molecules into well-defined, higher-order structures. The strategic interplay of these interactions is a cornerstone of crystal engineering, enabling the rational design of materials with specific topologies and functions.

Hydrogen Bonding: Hydrogen bonds are among the most crucial interactions in the supramolecular assembly of pyridine-amine systems. The this compound molecule possesses both hydrogen bond donors (the amine group, N-H) and acceptors (the pyridine nitrogen atoms). This dual functionality allows for the formation of robust and directional hydrogen-bonding networks. For instance, the amine group can form N-H···N hydrogen bonds with the nitrogen atoms of the pyridine rings of adjacent molecules, leading to the creation of chains, ribbons, or more complex architectures. researchgate.net The presence of multiple functionalities can lead to diverse supramolecular synthons, which are reliable and predictable patterns of hydrogen bonds. researchgate.net In cocrystals involving pyridine-amide based ligands, hydrogen bonding plays a key role in molecular recognition and the formation of discrete molecular assemblies. researchgate.netnih.gov The conformational control of pyridin-2-yl guanidine derivatives, for example, can be induced by intramolecular hydrogen-bonding interactions between a pyridine nitrogen atom and guanidinium protons. epa.gov

Halogen Bonding: Halogen bonding is another significant directional interaction that can be harnessed in the crystal engineering of pyridine-based materials. nih.gov It occurs between a halogen atom (Lewis acid) and a Lewis base, such as the nitrogen atom of a pyridine ring. nih.govmdpi.com By incorporating halogenated derivatives of this compound or by co-crystallizing it with halogen bond donors, it is possible to introduce an additional layer of control over the supramolecular architecture. The strength and directionality of halogen bonds are comparable to hydrogen bonds, making them a powerful tool for constructing extended networks. nih.gov The interplay between hydrogen and halogen bonds can be used to assemble molecules into larger, predictable 1-D and 2-D architectures. nih.gov Theoretical studies have shown that non-covalent halogen···halogen interactions can also play a crucial role in the self-assembly of molecules. semanticscholar.org

The table below summarizes the key non-covalent interactions and their typical roles in the supramolecular frameworks of pyridine-amine compounds.

| Interaction Type | Donor/Acceptor Groups in this compound | Typical Supramolecular Motifs |

| Hydrogen Bonding | Donor: Amine (N-H), Acceptor: Pyridine (N) | Chains, sheets, rings (e.g., R2²(8) graph set) |

| Halogen Bonding | Acceptor: Pyridine (N) | Linear chains, 2D networks |

| Pi-Stacking | Pyridine rings | Stacked columns, herringbone patterns |

Catalytic Applications of Metal-Pyridine Amine Complexes

Metal complexes incorporating pyridine-amine ligands, such as this compound, are of significant interest in the field of catalysis due to the versatile electronic and steric properties of these ligands. researchgate.net The pyridine moiety acts as a σ-donor and a weak π-acceptor, while the amine group is a strong σ-donor. This combination allows for the fine-tuning of the electron density at the metal center, which in turn influences the catalytic activity and selectivity of the complex. researchgate.net Transition metal complexes with aminopyridine ligands have been explored for a wide range of catalytic transformations. ekb.eg

One of the prominent applications of such complexes is in cross-coupling reactions . Palladium(II) complexes with pyridine derivatives have been demonstrated to be efficient precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. acs.org The nature of the substituents on the pyridine ring can influence the catalytic efficiency. acs.org Similarly, iron(II) complexes of pyridine-containing macrocyclic ligands have been utilized to promote direct Suzuki-Miyaura reactions between N-heterocyclic compounds and arylboronic acids. unimi.it

Hydrogenation and transfer hydrogenation reactions also benefit from catalysts based on metal-pyridine amine complexes. Chiral (pyridyl)imine Fe(II) complexes have been synthesized and evaluated as catalysts in the asymmetric transfer hydrogenation of ketones, showing moderate catalytic activities. researchgate.net Crabtree's catalyst, a well-known iridium complex with a pyridine ligand, is widely used for hydrogenations. wikipedia.org

Furthermore, these complexes have shown promise in oxidation catalysis . The introduction of amide groups into the ring of pyridine-containing macrocycles is expected to stabilize high oxidation states of the coordinated metal, which is relevant for oxidation reactions. unimi.it Terpyridine-metal complexes, which share structural similarities with bipyridine systems, have been investigated for various catalytic transformations, including C-C bond formation and hydrofunctionalization. nih.gov

The catalytic activity of a selection of metal-pyridine amine complexes in various reactions is highlighted in the table below.

| Metal Center | Ligand Type | Catalytic Application | Reference Reaction |

| Palladium(II) | Substituted Pyridines | Cross-Coupling | Suzuki-Miyaura, Heck |

| Iron(II) | Pyridine-containing Macrocycles | Cross-Coupling | Suzuki-Miyaura |

| Iron(II) | Chiral (Pyridyl)imine | Transfer Hydrogenation | Ketone Reduction |

| Iridium(I) | Pyridine | Hydrogenation | Alkene Hydrogenation |

| Ruthenium(II) | Terpyridine | Various | C-C bond formation |

Crystal Engineering Principles for Pyridine-Amine Based Materials

Crystal engineering is the rational design and synthesis of crystalline solids with desired structures and properties. researchgate.net For pyridine-amine based materials like those derived from this compound, crystal engineering principles rely heavily on the predictable and directional nature of non-covalent interactions. researchgate.net The goal is to control the self-assembly of molecules in the solid state to generate specific crystalline architectures.

A fundamental principle in the crystal engineering of these materials is the concept of the supramolecular synthon . researchgate.net Synthons are robust and recurring patterns of intermolecular interactions. In the case of pyridine-amine compounds, a common and reliable synthon is the N-H···N hydrogen bond between the amine group of one molecule and the pyridine nitrogen of another. The presence of multiple functional groups, such as in molecules containing both pyridine and amide functionalities, can lead to a hierarchy of intermolecular interactions and the formation of diverse supramolecular architectures. researchgate.net

The hierarchy of intermolecular interactions is another key principle. When a molecule contains multiple functional groups capable of forming different non-covalent bonds, there is often a competition between them. Understanding the relative strengths of these interactions (e.g., strong O-H···N vs. weaker C-H···O hydrogen bonds) allows for a degree of predictability in the final crystal structure. For instance, in systems with both carboxylic acid and pyridine moieties, the formation of a robust acid-pyridine heterosynthon is often favored over the carboxylic acid homodimer. researchgate.net

The deliberate use of multiple non-covalent interactions provides a powerful strategy for building complex structures. By designing molecules that can participate in hydrogen bonding, halogen bonding, and π-stacking simultaneously, it is possible to achieve a higher level of control over the dimensionality and topology of the resulting framework. nih.gov For example, a combination of hydrogen and halogen bonds can be employed to construct extended 1-D and 2-D networks with predictable connectivity. nih.gov

The principles of crystal engineering for pyridine-amine based materials are summarized in the table below.

| Principle | Description | Example in Pyridine-Amine Systems |

| Supramolecular Synthon Approach | Utilizing robust and predictable intermolecular interaction patterns. | The N-H···N hydrogen bond between the amine and pyridine groups to form chains or dimers. |

| Hierarchy of Interactions | The relative strength of different non-covalent interactions dictates the final structure. | The strong N-H···N hydrogen bond often directs the primary assembly, with weaker interactions like π-stacking providing further stabilization. |

| Combined Interaction Strategy | The simultaneous use of multiple non-covalent interactions for enhanced structural control. | Employing both hydrogen and halogen bonding to create complex, multi-dimensional networks. |

| Molecular Symmetry and Shape | The geometry of the building blocks influences the overall crystal packing. | The linear or bent nature of pyridine-amine ligands can lead to different network topologies. |

Design, Synthesis, and Chemical Structure Reactivity Relationship Studies of Functionalized Derivatives and Analogues of 6 Pyridin 4 Yl Pyridin 2 Amine

Systematic Structural Modifications and Their Chemical Impact

Modifications at the Amino Group: The amino group at the 2-position of the pyridine (B92270) ring is a key site for functionalization. It can undergo a variety of reactions, including N-alkylation, N-arylation, and acylation, to introduce diverse substituents. For instance, the reaction with various electrophiles can lead to the formation of secondary and tertiary amines, amides, and sulfonamides. These modifications can alter the basicity and nucleophilicity of the amino group, thereby impacting its coordination properties and participation in further chemical transformations.

Modifications on the Pyridine Rings: The pyridine rings themselves offer multiple positions for the introduction of substituents. Electrophilic aromatic substitution reactions can be employed to introduce functional groups such as nitro, halogen, and acyl groups. Subsequent transformations of these groups can lead to a wide range of derivatives. For example, a nitro group can be reduced to an amino group, which can then be further functionalized. Halogenated derivatives serve as valuable precursors for cross-coupling reactions, enabling the introduction of aryl, alkyl, and other moieties.

Exploration of Substitution Patterns on Bipyridyl Cores

The exploration of different substitution patterns on the bipyridyl core of 6-(pyridin-4-yl)pyridin-2-amine is crucial for fine-tuning its properties. The relative positions of substituents on both pyridine rings can lead to distinct steric and electronic effects, which can be strategically utilized in the design of ligands with specific coordination geometries and reactivities.

A key strategy involves the synthesis of non-symmetrically substituted bipyridines, which can be challenging but offers access to a wider range of molecular architectures. nih.gov Various synthetic methodologies, including cross-coupling reactions like the Suzuki and Stille couplings, have been instrumental in achieving this. mdpi.com These reactions allow for the controlled introduction of different substituents at specific positions on the pyridine rings. For example, the palladium-catalyzed cross-coupling of a halogenated pyridine with a pyridine boronic acid is a common method for constructing the bipyridyl core. mdpi.com

The substitution pattern directly influences the conformational flexibility of the bipyridyl system. Bulky substituents in close proximity to the inter-ring bond can restrict rotation, leading to a more rigid ligand framework. This can be advantageous in the design of pre-organized ligands for specific metal ions. Conversely, less sterically demanding substituents allow for greater conformational freedom.

Structure-Reactivity Relationship (SAR) Analysis in the Context of Chemical Transformations and Ligand Properties

Structure-Reactivity Relationship (SAR) analysis is a powerful tool for understanding how the chemical structure of this compound derivatives influences their reactivity in chemical transformations and their properties as ligands. By systematically varying the substituents and their positions, researchers can establish correlations between structure and activity.

Chemical Transformations: The reactivity of the bipyridyl amine scaffold in various chemical reactions is highly dependent on its substitution pattern. For instance, the nucleophilicity of the amino group can be modulated by substituents on the pyridine rings. Electron-donating groups enhance the nucleophilicity, making the amino group more reactive towards electrophiles. Conversely, electron-withdrawing groups decrease its nucleophilicity.

The presence of specific functional groups can also direct the course of a reaction. For example, a halogen atom on one of the pyridine rings can serve as a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. tandfonline.comtandfonline.com The efficiency and selectivity of these reactions are often influenced by the electronic and steric nature of other substituents on the bipyridyl core.

Ligand Properties: The bipyridyl moiety of this compound and its derivatives makes them excellent chelating ligands for a variety of metal ions. mdpi.comrsc.org The SAR analysis in this context focuses on how structural modifications affect the coordination properties of the ligand, such as its binding affinity, selectivity for specific metal ions, and the geometry of the resulting metal complexes.

The position and nature of the substituents play a critical role in determining the ligand's bite angle and the steric environment around the metal center. For example, bulky substituents near the coordinating nitrogen atoms can enforce a specific coordination geometry and influence the catalytic activity of the resulting metal complex. The electronic properties of the substituents also impact the strength of the metal-ligand bond. Electron-donating groups generally increase the electron density on the nitrogen atoms, leading to stronger coordination.

A study on platinum(II) complexes with 2,6-di(pyrid-2-yl)pyrazine ligands, which share a similar bipyridyl-like core, demonstrated that the electronic nature of substituents on an alkynyl ligand attached to the platinum center influenced the metal-to-ligand charge transfer (MLCT) bands. acs.org This highlights how subtle electronic changes can have a significant impact on the photophysical properties of the resulting metal complexes. acs.org

Synthetic Accessibility and Diversification of Derivatives

The synthetic accessibility and potential for diversification are key considerations in the design of new derivatives of this compound. A variety of synthetic strategies have been developed to access the core structure and its analogues.

One common approach involves the coupling of two pre-functionalized pyridine rings. For instance, the Suzuki coupling of a pyridylboronic acid with a halopyridine is a widely used method. tandfonline.com This approach allows for the introduction of a wide range of substituents on either ring prior to the coupling step. The Ullmann coupling is another method that has been employed for the synthesis of bipyridine derivatives. mdpi.com

The diversification of the this compound scaffold can be achieved through a variety of post-synthetic modifications. The amino group provides a convenient handle for the introduction of a wide range of functional groups through reactions such as acylation, alkylation, and sulfonylation. Furthermore, functional groups introduced onto the pyridine rings can be further transformed. For example, a nitro group can be reduced to an amine, which can then be diazotized and converted into a variety of other functional groups.

The development of one-pot and multicomponent reactions has also contributed to the efficient synthesis of highly substituted pyridine and bipyridine derivatives. nih.govnih.gov These methods allow for the rapid assembly of complex molecular structures from simple starting materials, providing access to a diverse library of compounds for screening and further development. For instance, a one-pot C-H alkenylation/electrocyclization/aromatization sequence has been developed for the synthesis of highly substituted pyridine derivatives. nih.gov

The table below summarizes some of the key synthetic approaches and the types of derivatives that can be generated.

| Synthetic Approach | Description | Resulting Derivatives | Reference |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of a pyridylboronic acid with a halopyridine. | Aryl- and heteroaryl-substituted bipyridines. | tandfonline.com |

| Ullmann Coupling | Copper-catalyzed coupling of two halopyridines. | Symmetrical and unsymmetrical bipyridines. | mdpi.com |

| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of an amine with a halopyridine. | N-aryl and N-heteroaryl bipyridyl amines. | mdpi.com |

| Post-Synthetic Modification | Functionalization of the amino group or substituents on the pyridine rings. | Amides, sulfonamides, and other functionalized derivatives. | mdpi.com |

| Multicomponent Reactions | One-pot synthesis involving multiple starting materials. | Highly substituted and structurally diverse pyridine and bipyridine derivatives. | nih.gov |

Conclusion and Future Research Directions in the Chemistry of 6 Pyridin 4 Yl Pyridin 2 Amine

Summary of Key Achievements in 6-(Pyridin-4-yl)pyridin-2-amine Research

Research into this compound and its derivatives has yielded several noteworthy achievements, primarily stemming from the versatile nature of the bipyridine scaffold. Bipyridine and its related compounds are crucial starting materials or precursors for a wide array of valuable substances. nih.gov These include biologically active molecules, ligands for catalysts, photosensitizers, and components of supramolecular architectures. nih.govmdpi.com

A significant area of achievement lies in the application of bipyridine derivatives in coordination chemistry. The nitrogen atoms within the pyridine (B92270) rings act as electron donors, enabling the formation of stable complexes with a variety of metal ions. This coordination ability is fundamental to their use in catalysis and materials science. For instance, derivatives of the closely related 2,2'-bipyridine (B1663995) have been successfully used as ligands in atom transfer radical polymerization (ATRP), with substituents on the pyridine rings modulating the stability of the copper complexes and, consequently, the polymerization rate. nih.gov

In the realm of medicinal chemistry, aminopyridine and aminopyrimidine structures, which share features with this compound, have been identified as important pharmacophores. For example, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been designed as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are validated targets for anticancer drug discovery. acs.orgnih.govresearchgate.net Furthermore, novel 2-amino-4-aryl-6-pyridopyrimidines have demonstrated significant anti-proliferative and anti-microbial activities. nih.gov

Unexplored Synthetic Avenues

While various methods for the synthesis of bipyridine derivatives exist, there remain avenues for exploration and improvement. The primary synthetic strategies involve metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Negishi, and Ullmann couplings. nih.govmdpi.com

Current Synthetic Landscape for Bipyridine Derivatives:

| Coupling Reaction | Description | Challenges |

| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between a boronic acid and a halide. It is a versatile method for forming carbon-carbon bonds. mdpi.com | Can be sensitive to steric hindrance and electronic effects of substituents on the pyridine rings. preprints.org |

| Stille Coupling | Involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. | The high toxicity of organotin reactants is a significant drawback, prompting the search for alternative methods. mdpi.com |

| Negishi Coupling | A palladium- or nickel-catalyzed reaction between an organozinc compound and an organohalide. mdpi.compreprints.org | The preparation and handling of organozinc reagents can be challenging. |

| Ullmann Coupling | A copper-catalyzed reaction that typically involves the coupling of two aryl halides. | Often requires high reaction temperatures and can suffer from low yields. mdpi.com |

Unexplored synthetic avenues for this compound and its derivatives could focus on developing more sustainable and efficient methods. This includes the exploration of:

Greener Catalysts: Investigating the use of earth-abundant and less toxic metal catalysts (e.g., iron, copper) to replace precious metals like palladium.

C-H Activation: Direct C-H functionalization of pyridine rings would offer a more atom-economical approach by avoiding the pre-functionalization required for traditional cross-coupling reactions. preprints.org

Flow Chemistry: The implementation of continuous flow processes could enable better control over reaction parameters, improve safety, and facilitate scaling up of the synthesis. researchgate.net

Electrochemical Synthesis: Electrochemical methods are being considered as a promising alternative, although their application is currently limited to specific substrates. mdpi.com Further research could expand the scope of this green synthetic technique.

Advanced Computational Modeling for Novel Insights

Advanced computational modeling presents a powerful tool for accelerating the discovery and optimization of functional molecules based on the this compound scaffold. Quantum Theory of Atoms in Molecules (AIM) and other computational techniques can provide deep insights into molecular structure, bonding, and reactivity. mdpi.com

For bipyridine-based systems, computational studies have been instrumental in:

Predicting Catalyst Performance: Computational toolkits have been developed to automate the optimization of transition-state structures, allowing for the prediction of stereoselectivities in asymmetric catalysis. acs.org This approach can guide the rational design of new chiral catalysts.

Understanding Intermolecular Interactions: Modeling can elucidate noncovalent interactions, such as π-π stacking, which are crucial in the formation of supramolecular assemblies and in understanding the behavior of materials in the solid state. acs.orgmdpi.com

Investigating Reaction Mechanisms: Computational analysis can help to understand the intricate mechanisms of catalytic cycles, such as the role of catalyst-support interactions in electrocatalysis. acs.org

Future computational work on this compound could focus on screening virtual libraries of its derivatives for specific applications, predicting their electronic and photophysical properties for materials science, and modeling their interactions with biological targets to guide drug discovery efforts.

Emerging Opportunities in Advanced Chemical Materials

The unique electronic and coordination properties of this compound make it a promising building block for a new generation of advanced chemical materials.

Potential Applications in Advanced Materials:

| Material Type | Potential Role of this compound |

| Metal-Organic Frameworks (MOFs) | The bipyridine unit can act as a linker to construct porous MOFs with potential applications in gas storage, separation, and catalysis. The amino group can be post-synthetically modified to introduce further functionality. |

| Electrocatalysts | Bipyridine ligands have been used to create manganese-based catalysts for the electrochemical reduction of CO2. acs.org Immobilizing complexes of this compound on conductive supports like carbon nanotubes could lead to efficient and selective electrocatalysts. acs.org |

| Luminescent Materials | Metal complexes of bipyridine derivatives can exhibit interesting photophysical properties. mdpi.comnih.gov The specific substitution pattern of this compound could be exploited to tune the emission color and quantum yield for applications in organic light-emitting diodes (OLEDs) and chemical sensors. |

| Supramolecular Polymers | The ability to form directional hydrogen bonds and coordinate with metals makes this compound an excellent candidate for constructing self-assembling supramolecular polymers with responsive properties. mdpi.com |

The presence of the amino group offers a key site for further functionalization, allowing for the covalent attachment of the molecule to surfaces or other molecular components, thereby expanding its utility in materials science.

Unaddressed Challenges and Future Research Avenues

Despite the progress made, several challenges and exciting research avenues remain in the chemistry of this compound.

Key Challenges:

Scalability of Synthesis: Many of the current synthetic methods for bipyridines are not easily scalable for industrial production, which is a significant hurdle for their commercial application. researchgate.net

Catalyst Deactivation: Bipyridine compounds can strongly coordinate to metal centers, which can lead to a decrease in catalytic activity and yield during their synthesis. nih.gov

Limited Biological Evaluation: While related structures show promise, the specific biological activity profile of this compound and its simple derivatives remains largely unexplored.

Future Research Directions:

Development of Robust Catalytic Systems: A key future direction is the development of new catalytic systems that are resistant to deactivation by the bipyridine product. This could involve the use of bulky ligands on the catalyst to prevent product coordination. mdpi.com

Systematic Structure-Property Relationship Studies: A comprehensive investigation into how systematic structural modifications of the this compound core affect its electronic, photophysical, and biological properties is needed. This would provide a valuable dataset for the rational design of new functional molecules.

Exploration in Medicinal Chemistry: Given the success of related aminopyrimidine and aminopyridine compounds acs.orgnih.gov, a focused effort to synthesize and screen a library of this compound derivatives for various biological targets (e.g., kinases, DNA) is a promising avenue for drug discovery.

Application in Energy Conversion and Storage: The potential of this compound and its metal complexes in areas such as artificial photosynthesis (e.g., as photosensitizers or catalysts for water splitting) and battery technologies warrants further investigation.

Q & A

Q. Q1. What are the most reliable synthetic routes for preparing 6-(Pyridin-4-yl)pyridin-2-amine, and how can reaction conditions be optimized?

A1. A common method involves coupling pyridin-4-yl boronic acids with halogenated pyridin-2-amine precursors using palladium catalysts. For example, Suzuki-Miyaura cross-coupling (Scheme 2 in ) employs Pd(PPh₃)₄ (10 mol%), Na₂CO₃ (3.0 eq.), and a DME:H₂O (10:1) solvent system at 150°C for 1 hour. Optimizing ligand choice (e.g., PPh₃ vs. SPhos) and solvent ratios improves yields. Lower temperatures (e.g., 90°C in DMF) may reduce side reactions in thermally sensitive analogs .

Q. Q2. How can the purity and structural integrity of this compound be confirmed post-synthesis?

A2. Use a combination of:

- ¹H/¹³C NMR : Compare peaks to computed spectra (e.g., uses δ ~6.5–8.5 ppm for pyridinyl protons).

- Mass spectrometry : Verify molecular ion [M+H]⁺ matching the theoretical mass (e.g., 214.27 g/mol for a related compound in ).

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., bond angles in confirm pyridinyl-amine connectivity) .

Advanced Structural and Functional Analysis

Q. Q3. What computational tools are effective for predicting the electronic properties of this compound derivatives?

A3. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge distribution. For example, used DFT to rationalize the binding affinity of a pyridin-2-amine analog to PI3K/mTOR kinases. Pair with molecular docking (AutoDock Vina) to predict interactions with biological targets .

Q. Q4. How can structure-activity relationships (SAR) be systematically studied for this compound class?

A4. Design analogs with variations in:

- Substituent position : Compare 4-pyridinyl vs. 2-pyridinyl groups ().

- Electron-withdrawing/donating groups : Assess trifluoromethyl () or methoxy () effects on reactivity.

- Steric effects : Introduce methyl or phenyl groups (). Tabulate IC₅₀ values against target enzymes (e.g., kinase inhibition assays in ) .

Data Interpretation and Contradictions

Q. Q5. How should researchers resolve discrepancies in reported biological activities of structurally similar analogs?

A5. Key factors include:

- Purity : Impurities >5% (e.g., notes 95% purity) skew bioassay results.

- Assay conditions : Variability in buffer pH or incubation time (e.g., used 24-hour incubations for PI3K inhibition).

- Cell line specificity : Compare activity in OVCAR-3 () vs. other cancer models. Validate findings with orthogonal assays (e.g., Western blotting for target phosphorylation) .

Q. Q6. Why do synthetic yields vary widely for pyridin-2-amine derivatives, and how can reproducibility be improved?

A6. Yield variability (7–24% in ) arises from:

- Catalyst deactivation : Use freshly prepared Pd(PPh₃)₄ ().

- Moisture sensitivity : Conduct reactions under inert atmosphere (N₂/Ar).

- Purification challenges : Optimize column chromatography (e.g., silica gel vs. reverse-phase HPLC) .

Safety and Handling

Q. Q7. What safety protocols are recommended for handling this compound in laboratory settings?

A7. While specific SDS data for this compound are limited, analogs (e.g., 4,6-diphenylpyrimidin-2-amine in ) require:

- PPE : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis.

- Waste disposal : Neutralize with dilute HCl before disposal .

Advanced Applications in Medicinal Chemistry

Q. Q8. What evidence supports the potential of this compound as a kinase inhibitor?

A8. Structural analogs (e.g., PQR530 in ) show:

- PI3K/mTOR dual inhibition : IC₅₀ <10 nM in enzymatic assays.

- Blood-brain barrier penetration : LogP ~2.5 (calculated) and in vivo efficacy in brain tumor models.

- Selectivity : >100-fold selectivity over unrelated kinases (e.g., EGFR, VEGFR) .

Computational and Experimental Data Integration

Q. Q9. How can researchers integrate computational predictions with experimental data for this compound?

A9. Use a workflow:

Virtual screening : Identify analogs with improved binding ().

Synthetic prioritization : Focus on derivatives with ΔG < -8 kcal/mol (AutoDock).

Validate : Compare predicted vs. experimental IC₅₀ (e.g., ’s 3D-QSAR model) .

Crystallographic and Spectroscopic Challenges

Q. Q10. What crystallographic challenges arise in resolving the structure of this compound derivatives?

A10. Common issues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.